N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and a pyrimidopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-5-(trifluoromethyl)aniline and 4-nitrobenzaldehyde. The synthesis may involve steps such as nitration, reduction, and cyclization under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas (H₂) with Pd/C for reduction, potassium permanganate (KMnO₄) for oxidation, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenyl derivatives.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Materials Science: The compound’s unique properties could make it useful in the development of new materials with specific electronic or optical characteristics.
Chemical Research: It can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and nitrophenyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the pyrimidopyrimidine core.
4-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the trifluoromethyl and pyrimidopyrimidine components.
Uniqueness
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is unique due to its combination of functional groups and complex structure, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H16ClF3N6O5S |
---|---|
Molecular Weight |
580.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H16ClF3N6O5S/c1-31-19-17(21(35)32(2)22(31)36)20(30-18(29-19)11-3-6-13(7-4-11)33(37)38)39-10-16(34)28-15-9-12(23(25,26)27)5-8-14(15)24/h3-9H,10H2,1-2H3,(H,28,34) |
InChI Key |
NSTRFLRPXOUDFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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